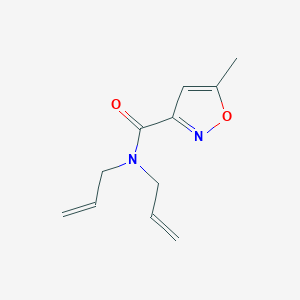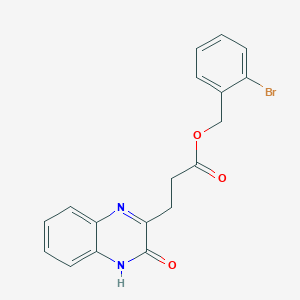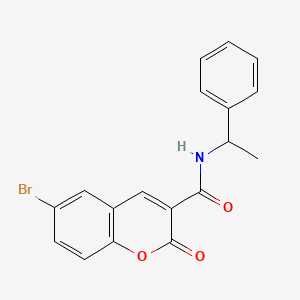![molecular formula C18H22O4 B4884338 1-ethoxy-4-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B4884338.png)
1-ethoxy-4-[3-(4-methoxyphenoxy)propoxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethoxy-4-[3-(4-methoxyphenoxy)propoxy]benzene, also known as EMD 57033, is a chemical compound that belongs to the family of benzene derivatives. It is a crystalline solid that is soluble in organic solvents like ethanol and chloroform. This compound is used in scientific research applications due to its potential biochemical and physiological effects.
Mechanism of Action
1-ethoxy-4-[3-(4-methoxyphenoxy)propoxy]benzene 57033 acts as a competitive antagonist of the P2X7 receptor. It binds to the receptor site and prevents the binding of ATP, which is the natural ligand of the receptor. This blockade of the P2X7 receptor inhibits the release of pro-inflammatory cytokines like interleukin-1β and interleukin-18, which are involved in the pathogenesis of inflammatory diseases.
Biochemical and Physiological Effects
1-ethoxy-4-[3-(4-methoxyphenoxy)propoxy]benzene 57033 has been shown to have potential anti-inflammatory effects in vitro and in vivo. In a study on human peripheral blood mononuclear cells, 1-ethoxy-4-[3-(4-methoxyphenoxy)propoxy]benzene 57033 was found to inhibit the release of interleukin-1β and interleukin-18 in a dose-dependent manner. In a mouse model of multiple sclerosis, 1-ethoxy-4-[3-(4-methoxyphenoxy)propoxy]benzene 57033 was found to reduce the severity of disease symptoms and inhibit the infiltration of immune cells into the central nervous system.
Advantages and Limitations for Lab Experiments
1-ethoxy-4-[3-(4-methoxyphenoxy)propoxy]benzene 57033 has advantages and limitations for lab experiments. One advantage is that it is a selective antagonist of the P2X7 receptor, which allows for specific targeting of this receptor in experiments. However, one limitation is that it may have off-target effects on other receptors or proteins, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the study of 1-ethoxy-4-[3-(4-methoxyphenoxy)propoxy]benzene 57033. One direction is to investigate its potential therapeutic applications in the treatment of inflammatory diseases like rheumatoid arthritis and multiple sclerosis. Another direction is to study its effects on other receptors or proteins to determine its specificity and potential off-target effects. Additionally, the development of more potent and selective P2X7 receptor antagonists may lead to improved therapeutic options for inflammatory diseases.
Synthesis Methods
The synthesis of 1-ethoxy-4-[3-(4-methoxyphenoxy)propoxy]benzene 57033 involves the reaction of 4-methoxyphenol with 3-chloropropyl ether in the presence of a base like potassium carbonate. The resulting product, 3-(4-methoxyphenoxy)propyl phenyl ether, is then reacted with ethyl iodide in the presence of a base like sodium hydride to yield 1-ethoxy-4-[3-(4-methoxyphenoxy)propoxy]benzene.
Scientific Research Applications
1-ethoxy-4-[3-(4-methoxyphenoxy)propoxy]benzene 57033 has been used in scientific research to study its potential as a selective antagonist of the P2X7 receptor. The P2X7 receptor is a transmembrane protein that is involved in the regulation of immune responses and inflammation. By blocking this receptor, 1-ethoxy-4-[3-(4-methoxyphenoxy)propoxy]benzene 57033 may have potential therapeutic applications in the treatment of inflammatory diseases like rheumatoid arthritis and multiple sclerosis.
properties
IUPAC Name |
1-ethoxy-4-[3-(4-methoxyphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O4/c1-3-20-16-9-11-18(12-10-16)22-14-4-13-21-17-7-5-15(19-2)6-8-17/h5-12H,3-4,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INPKGUMKOSSJPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCCOC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethoxy-4-[3-(4-methoxyphenoxy)propoxy]benzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![butyl (4-{[(2-iodophenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B4884255.png)

![2-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4884269.png)


![N-{3-chloro-5-[(4-chlorophenyl)sulfonyl]-4-hydroxyphenyl}-4-methylbenzenesulfonamide](/img/structure/B4884288.png)
![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B4884302.png)

![ethyl 4-[4-(2-ethoxyphenyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B4884311.png)

![2-(1-ethyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinolin-5-yl)phenol](/img/structure/B4884330.png)
![2-[benzyl(2-bromo-4,5-dimethoxybenzyl)amino]ethanol hydrochloride](/img/structure/B4884350.png)

![N'-[(4-chloro-3-nitrophenyl)sulfonyl]-2-hydroxybenzohydrazide](/img/structure/B4884353.png)